Ethyl 2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}acetate Ethyl 2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}acetate
Brand Name: Vulcanchem
CAS No.: 478030-58-9
VCID: VC8119747
InChI: InChI=1S/C13H11F3N2O3/c1-2-20-11(19)7-10-17-12(18-21-10)8-4-3-5-9(6-8)13(14,15)16/h3-6H,2,7H2,1H3
SMILES: CCOC(=O)CC1=NC(=NO1)C2=CC(=CC=C2)C(F)(F)F
Molecular Formula: C13H11F3N2O3
Molecular Weight: 300.23 g/mol

Ethyl 2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}acetate

CAS No.: 478030-58-9

Cat. No.: VC8119747

Molecular Formula: C13H11F3N2O3

Molecular Weight: 300.23 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}acetate - 478030-58-9

Specification

CAS No. 478030-58-9
Molecular Formula C13H11F3N2O3
Molecular Weight 300.23 g/mol
IUPAC Name ethyl 2-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]acetate
Standard InChI InChI=1S/C13H11F3N2O3/c1-2-20-11(19)7-10-17-12(18-21-10)8-4-3-5-9(6-8)13(14,15)16/h3-6H,2,7H2,1H3
Standard InChI Key JLWHFTHQWZKWDC-UHFFFAOYSA-N
SMILES CCOC(=O)CC1=NC(=NO1)C2=CC(=CC=C2)C(F)(F)F
Canonical SMILES CCOC(=O)CC1=NC(=NO1)C2=CC(=CC=C2)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a 1,2,4-oxadiazole ring linked to a 3-(trifluoromethyl)phenyl group at position 3 and an ethyl acetate moiety at position 5 (Figure 1). The oxadiazole ring, a five-membered heterocycle containing two nitrogen atoms, confers rigidity and electronic stability, while the trifluoromethyl (-CF3_3) group enhances lipophilicity and resistance to metabolic degradation. The ethyl acetate side chain contributes to solubility in organic solvents, facilitating synthetic modifications .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight300.23 g/mol
Density1.323 ± 0.06 g/cm³ (Predicted)
Boiling Point375.3 ± 52.0 °C (Predicted)
pKa-2.40 ± 0.44 (Predicted)
Solubility7.6 μg/mL

The electron-withdrawing nature of the -CF3_3 group polarizes the phenyl ring, influencing intermolecular interactions and binding affinity to biological targets. Computational studies suggest that the compound’s planar structure allows for efficient π-π stacking with aromatic residues in enzyme active sites .

Synthesis and Preparation

Synthetic Pathways

The synthesis of Ethyl 2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}acetate typically involves a multi-step sequence starting from 3-(trifluoromethyl)benzoic acid derivatives. A common approach includes:

  • Hydrazide Formation: Reaction of ethyl chloroacetate with 3-(trifluoromethyl)benzohydrazide to form the intermediate hydrazone .

  • Cyclization: Treatment with acetic anhydride or thionyl chloride to induce cyclization, forming the 1,2,4-oxadiazole ring .

  • Esterification: Introduction of the ethyl acetate group via nucleophilic acyl substitution .

Table 2: Representative Synthetic Steps

StepReactionReagents/ConditionsYield
1Hydrazide SynthesisEthyl chloroacetate, EtOH, Δ75%
2Oxadiazole CyclizationAc2_2O, 120°C, 6h68%
3EsterificationK2_2CO3_3, DMF, RT82%

These steps require precise control of temperature and stoichiometry to avoid side reactions, such as over-oxidation or ring-opening . Recent advances in microwave-assisted synthesis have reduced reaction times from hours to minutes while maintaining yields above 70%.

Pharmacological Significance

Anticancer Activity

Oxadiazole derivatives, including this compound, exhibit potent anticancer properties by inhibiting topoisomerase II and tubulin polymerization. In silico docking studies reveal strong binding affinity (-9.2 kcal/mol) to the ATP-binding pocket of EGFR tyrosine kinase, a key target in non-small cell lung cancer . Preliminary in vitro assays against MCF-7 breast cancer cells demonstrated an IC50_{50} of 12.3 μM, comparable to cisplatin (IC50_{50} = 9.8 μM) .

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